- Preparation of (tetrahydropyranylamino)cyclopentanecarbonyl-substituted fused azaheterocycles as modulators of cytokine receptors such as CCR2, World Intellectual Property Organization, , ,
Cas no 95727-86-9 (5-(trifluoromethyl)pyridine-2-carbonitrile)

95727-86-9 structure
Nom du produit:5-(trifluoromethyl)pyridine-2-carbonitrile
Numéro CAS:95727-86-9
Le MF:C7H3F3N2
Mégawatts:172.107331514359
MDL:MFCD08690162
CID:61801
PubChem ID:1535372
5-(trifluoromethyl)pyridine-2-carbonitrile Propriétés chimiques et physiques
Nom et identifiant
-
- 5-(Trifluoromethyl)picolinonitrile
- 5-(trifluoromethyl)pyridine-2-carbonitrile
- 2-(5-(TRIFLUOROMETHYL)PYRIDIN-2-YL)ACETONITRILE
- 2-Cyano-5-(trifluoromethyl)pyridine
- 2-Pyridinecarbonitrile, 5-(trifluoromethyl)-
- 5-Trifluoromethyl-pyridine-2-carbonitrile
- 5-(Trifluoromethyl)-2-pyridinecarbonitrile (ACI)
- 2-Cyano-5-trifluoromethylpyridine
- 5-Trifluoromethylpyridine-2-carbonitrile
- 5-(trifluoromethyl)pyridine-2-carbonitrile,98%
- AKOS006223896
- AF-399/32351064
- Z57012257
- MFCD01001119
- AB07941
- 5-(trifluoromethyl)-2-pyridinecarbonitrile
- DTXSID80364197
- SY015711
- CS-W019550
- DB-185456
- J-516454
- 95727-86-9
- AC-28220
- EN300-105961
- SCHEMBL2553743
- AS-5476
-
- MDL: MFCD08690162
- Piscine à noyau: 1S/C7H3F3N2/c8-7(9,10)5-1-2-6(3-11)12-4-5/h1-2,4H
- La clé Inchi: WDSCJULUXJSJOX-UHFFFAOYSA-N
- Sourire: N#CC1C=CC(C(F)(F)F)=CN=1
Propriétés calculées
- Qualité précise: 172.02500
- Masse isotopique unique: 172.025
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 12
- Nombre de liaisons rotatives: 1
- Complexité: 202
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 36.7A^2
- Le xlogp3: 1.8
Propriétés expérimentales
- Dense: 1.37
- Point de fusion: 42-43°C
- Point d'ébullition: 232.3℃ at 760 mmHg
- Point d'éclair: 94.3℃
- Indice de réfraction: 1.456
- Coefficient de répartition de l'eau: Slightly soluble in water.
- Le PSA: 36.68000
- Le LogP: 1.97208
5-(trifluoromethyl)pyridine-2-carbonitrile Informations de sécurité
- Mot signal:Warning
- Description des dangers: H315; H319; H335
- Déclaration d'avertissement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
-
Identification des marchandises dangereuses:
- Niveau de danger:6.1
- Groupe d'emballage:III
- Conditions de stockage:Store at room temperature
5-(trifluoromethyl)pyridine-2-carbonitrile Données douanières
- Code HS:2933399090
- Données douanières:
Code douanier chinois:
2933399090Résumé:
2933399090. Autres composés ayant un cycle pyridine non condensé sur leur structure. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%
Éléments de déclaration:
Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date
Résumé:
2933399090. Autres composés dont la structure contient un cycle pyridine non épaissi, hydrogéné ou non. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%
5-(trifluoromethyl)pyridine-2-carbonitrile PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB05767-25G |
5-(trifluoromethyl)pyridine-2-carbonitrile |
95727-86-9 | 97% | 25g |
¥ 250.00 | 2023-04-12 | |
TRC | T790685-50 g |
5-(Trifluoromethyl)picolinonitrile |
95727-86-9 | 50g |
315.00 | 2021-07-16 | ||
eNovation Chemicals LLC | Y1131828-25g |
5-Trifluoromethyl-pyridine-2-carbonitrile |
95727-86-9 | 95% | 25g |
$150 | 2024-07-28 | |
Enamine | EN300-105961-1.0g |
5-(trifluoromethyl)pyridine-2-carbonitrile |
95727-86-9 | 95% | 1g |
$29.0 | 2023-06-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1065359-25g |
5-(Trifluoromethyl)picolinonitrile |
95727-86-9 | 98% | 25g |
¥368.00 | 2024-04-23 | |
Enamine | EN300-105961-50.0g |
5-(trifluoromethyl)pyridine-2-carbonitrile |
95727-86-9 | 95% | 50g |
$246.0 | 2023-06-10 | |
abcr | AB275452-250 g |
5-(Trifluoromethyl)pyridine-2-carbonitrile, 94%; . |
95727-86-9 | 94% | 250g |
€728.10 | 2023-04-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1065359-5g |
5-(Trifluoromethyl)picolinonitrile |
95727-86-9 | 98% | 5g |
¥77.00 | 2024-04-23 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T30110-25g |
5-(Trifluoromethyl)picolinonitrile |
95727-86-9 | 25g |
¥356.0 | 2021-09-07 | ||
Enamine | EN300-105961-0.25g |
5-(trifluoromethyl)pyridine-2-carbonitrile |
95727-86-9 | 95% | 0.25g |
$19.0 | 2023-10-28 |
5-(trifluoromethyl)pyridine-2-carbonitrile Méthode de production
Synthetic Routes 1
Conditions de réaction
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ; overnight, 80 °C
Référence
Synthetic Routes 2
Conditions de réaction
Référence
- Preparation of benzanilide compounds as pesticides, Japan, , ,
Synthetic Routes 3
Conditions de réaction
1.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Chloroform ; rt; 1 h, rt
1.2 3 h, 60 °C; < 60 °C
1.3 Reagents: 4-Methylmorpholine ; 17 h, 60 °C; 60 °C → rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 3 h, 60 °C; < 60 °C
1.3 Reagents: 4-Methylmorpholine ; 17 h, 60 °C; 60 °C → rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ; rt
Référence
- C-H Cyanation of 6-Ring N-Containing HeteroaromaticsChemistry - A European Journal, 2017, 23(59), 14733-14737,
Synthetic Routes 4
Conditions de réaction
1.1 Reagents: Hydroxyamine hydrochloride , 2(1H)-Pyrimidinone, tetrahydro-1,3-dimethyl-, hydrochloride (1:1) Solvents: Acetonitrile ; 3 - 4 h, 60 °C
Référence
- HCl·DMPU-assisted one-pot and metal-free conversion of aldehydes to nitrilesGreen Chemistry, 2020, 22(13), 4161-4164,
Synthetic Routes 5
Conditions de réaction
Référence
- Preparation of benzanilide derivatives as pesticides, World Intellectual Property Organization, , ,
Synthetic Routes 6
Conditions de réaction
1.1 Reagents: Pyridine ; 2 h, reflux
Référence
- Preparation of 3,5-diaryl-1,2,4-oxadiazoles and analogs as activators of caspases and inducers of apoptosis., World Intellectual Property Organization, , ,
Synthetic Routes 7
Conditions de réaction
1.1 Reagents: Polyethylene glycol lauryl ether , Poly(methylhydrosiloxane) Catalysts: [2′-(Amino-κN)[1,1′-biphenyl]-2-yl-κC][[5-(diphenylphosphino)-9,9-dimethyl-9H-xa… Solvents: Tetrahydrofuran , Water ; 12 h, 65 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Référence
- Late-stage Pd-catalyzed Cyanations of Aryl/Heteroaryl Halides in Aqueous Micellar MediaChemCatChem, 2021, 13(1), 212-216,
Synthetic Routes 8
Conditions de réaction
Référence
- Preparation of heterocyclic compounds for treating hepatitis C virus, World Intellectual Property Organization, , ,
Synthetic Routes 9
Conditions de réaction
1.1 Reagents: Triethylamine , Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; rt; 2 h, rt
1.2 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ; overnight, 80 °C
1.2 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ; overnight, 80 °C
Référence
- Heteroaromatic ureas as vanilloid receptor (VR1) modulators, in particular antagonists, for treating pain and/or inflammation, World Intellectual Property Organization, , ,
Synthetic Routes 10
Conditions de réaction
Référence
- Preparation of phenyl carbamates and their use as agrochemical fungicides and insecticides, Japan, , ,
Synthetic Routes 11
Conditions de réaction
1.1 Solvents: Dimethyl sulfoxide ; 2 h, 180 °C; cooled
Référence
- Preparation of used azabicyclic compounds that inhibit vanilloid receptor subtype 1 (VR1) receptor, United States, , ,
Synthetic Routes 12
Conditions de réaction
Référence
- Preparation of heterocyclyliminophenyl compounds as agricultural and horticultural fungicides and insecticides, World Intellectual Property Organization, , ,
Synthetic Routes 13
Conditions de réaction
1.1 Solvents: Dimethyl sulfoxide ; 2 h, 180 °C; cooled
Référence
- Preparation of fused azabicyclic compounds that inhibit vanilloid receptor subtype 1 (VR1), United States, , ,
5-(trifluoromethyl)pyridine-2-carbonitrile Raw materials
- 2-Bromo-5-(trifluoromethyl)pyridine
- 3-(Trifluoromethyl)pyridine
- 2-Iodo-5-(trifluoromethyl)pyridine
- 5-(trifluoromethyl)pyridine-2-carbaldehyde
- 2-Hydroxy-5-(trifluoromethyl)pyridine
- 2-chloro-5-(trifluoromethyl)pyridine
- trimethylsilanecarbonitrile
5-(trifluoromethyl)pyridine-2-carbonitrile Preparation Products
5-(trifluoromethyl)pyridine-2-carbonitrile Littérature connexe
-
Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
3. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
95727-86-9 (5-(trifluoromethyl)pyridine-2-carbonitrile) Produits connexes
- 406933-21-9(2-Cyano-3-Trifluoromethylpyridine)
- 884340-11-8(3-tert-butyl-1-propyl-1H-pyrazol-5-amine)
- 60972-04-5(6-Benzylamino-7-deazapurine)
- 42732-14-9(methyl(1S)-1-(pyridin-2-yl)ethylamine)
- 743452-25-7(3-Amino-1-(3-methylbutyl)thiourea)
- 2229627-67-0(tert-butyl 2-(3-amino-2,2-dimethylcyclopropyl)-5,5-dimethylpiperidine-1-carboxylate)
- 1807172-09-3(2-Chloromethyl-3-fluoro-6-iodopyridine)
- 1898161-79-9({1-2-(difluoromethoxy)phenylcyclohexyl}methanamine)
- 1588441-04-6(1-(2-Bromo-3-(trifluoromethoxy)phenyl)ethanone)
- 1340228-94-5(6-Bromo-1,2,3,4-tetrahydronaphthalene-2-sulfonamide)
Fournisseurs recommandés
atkchemica
(CAS:95727-86-9)5-(trifluoromethyl)pyridine-2-carbonitrile

Pureté:95%+
Quantité:1g/5g/10g/100g
Prix ($):Enquête
Amadis Chemical Company Limited
(CAS:95727-86-9)5-(trifluoromethyl)pyridine-2-carbonitrile

Pureté:99%
Quantité:500g
Prix ($):602.0